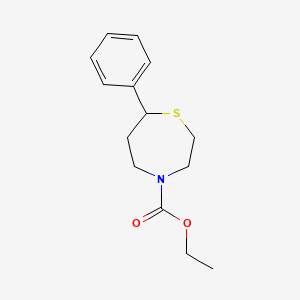

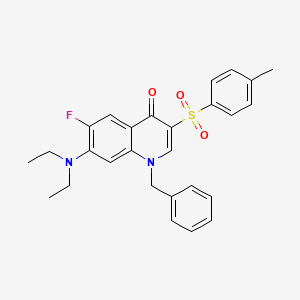

![molecular formula C8H9BrClN3 B2924190 {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2172578-48-0](/img/structure/B2924190.png)

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 2172578-48-0 . It has a molecular weight of 262.54 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H8BrN3.ClH/c9-8-6 (5-10)11-7-3-1-2-4-12 (7)8;/h1-4H,5,10H2;1H .Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Ionic Liquid Promoted Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), has been demonstrated to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines in good to excellent yields. This method highlights a simplified reaction workup where the ionic liquid can be easily separated from the product and reused, suggesting a sustainable approach to synthesizing imidazo[1,2-a]pyridine derivatives (Shaabani, Soleimani, & Maleki, 2006).

Halogenation and Cross-Coupling Reactions : Halogenated 3-arylimidazo[1,5-a]pyridines, obtained through the use of iodine, bromine, and other halogenating agents, have shown to be precursors for 1,3-diarylated imidazo[1,5-a]pyridines via Kumada–Tamao–Corriu and Suzuki–Miyaura cross-coupling reactions. These compounds exhibit fluorescent emissions, indicating their potential in optical applications (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).

Optical Properties and Material Applications

Fluorescent Emission : Derivatives of 1,3-diarylated imidazo[1,5-a]pyridine, synthesized through condensation reactions, have shown to possess remarkable Stokes' shifts and tunable quantum yields. Their optical properties, such as absorption and fluorescence spectra, suggest their utility in developing luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Catalytic Activity

Pd(II) Complexes with ONN Pincer Ligand : The synthesis of Pd(II) complexes involving ONN tridentate Schiff base ligands, derived from (pyridin-2-yl)methanamine, highlights their catalytic prowess, particularly in Suzuki-Miyaura reactions. This underscores the compound's relevance in facilitating bond-forming reactions crucial for pharmaceutical and material science applications (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGMQNJLBKRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

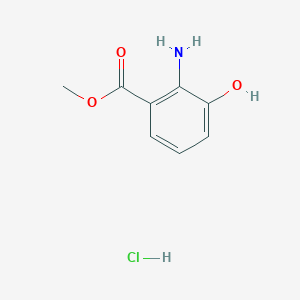

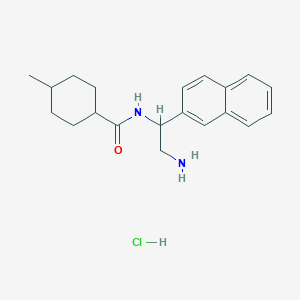

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

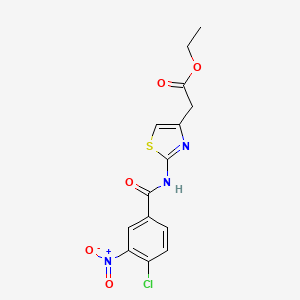

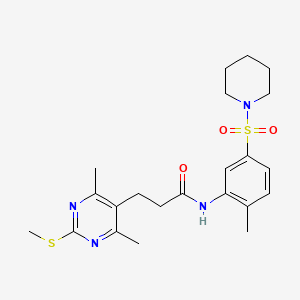

![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)

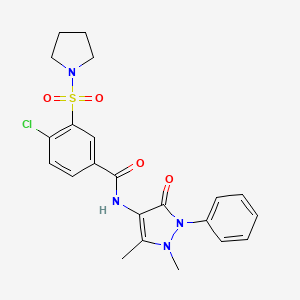

![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine](/img/structure/B2924129.png)